Norprostol, (-)-
Overview
Description
Norprostol, (-)- is a synthetic prostaglandin analogue. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Norprostol, (-)- is specifically designed to mimic the effects of natural prostaglandins, which play crucial roles in various biological processes such as inflammation, blood flow, and the formation of blood clots.
Mechanism of Action
Target of Action
Norprostol, also known as Misoprostol, is a synthetic prostaglandin E1 analog . Its primary targets are the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .
Mode of Action
Norprostol interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased along with the thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can lead to increased strength and frequency of contractions and decreased cervical tone .
Pharmacokinetics
The pharmacokinetics of Norprostol, specifically Misoprostol, has been studied across different routes of administration . Sublingual administration of Misoprostol achieved the highest serum peak concentration, significantly higher than oral and vaginal routes . The time to peak concentration was similar in both the sublingual and oral groups and was significantly shorter than those in both vaginal groups . The area under the Misoprostol concentration versus time curve up to 360 min in the sublingual group was significantly greater than those in oral and vaginal groups .
Result of Action
The result of Norprostol’s action depends on the target tissue. In the stomach, it reduces gastric acid secretion, increases mucus and bicarbonate secretion, and thickens the mucosal bilayer, which helps protect the stomach lining and prevent ulcers . In the uterus and cervix, it increases the strength and frequency of contractions, which can lead to the expulsion of tissue during medical abortions .
Action Environment
The action environment of Norprostol can be influenced by various factors, including the route of administration . For instance, sublingual administration leads to a higher serum peak concentration and a greater area under the concentration-time curve compared to oral and vaginal routes . This suggests that the bioavailability and efficacy of Norprostol can be significantly affected by the method of administration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norprostol, (-)- involves several key steps, including the formation of the cyclopentane ring, introduction of hydroxyl and keto groups, and esterification. One common synthetic route starts with the cyclization of a suitable precursor to form the cyclopentane ring, followed by functional group modifications to introduce the hydroxyl and keto groups. The final step typically involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of Norprostol, (-)- often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Norprostol, (-)- can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The keto group in Norprostol, (-)- can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Norprostol, (-)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin analogues and their synthetic pathways.
Biology: Investigated for its role in modulating biological processes such as inflammation and blood flow.
Medicine: Explored for potential therapeutic uses, including the treatment of ulcers, induction of labor, and management of postpartum hemorrhage.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Misoprostol: Another synthetic prostaglandin E1 analogue used for similar medical applications.
Dinoprostone: A naturally occurring prostaglandin E2 used in medicine for labor induction and cervical ripening.
Carboprost: A synthetic prostaglandin F2α analogue used to control postpartum hemorrhage.
Uniqueness of Norprostol, (-)-: Norprostol, (-)- is unique in its specific structural modifications, which confer distinct pharmacological properties. Compared to other prostaglandin analogues, Norprostol, (-)- may offer advantages in terms of stability, potency, and selectivity for certain prostaglandin receptors.
Properties
IUPAC Name |
methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCC1=C[C@H](CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194860 | |
Record name | Norprostol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42038-75-5 | |
Record name | Norprostol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norprostol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORPROSTOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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